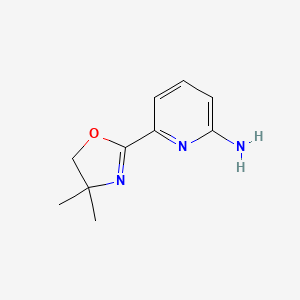

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an oxazole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the oxazole ring, which can then be further reacted with a pyridine derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings.

Scientific Research Applications

6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its structure suggests it could be explored for therapeutic applications, such as in the development of new pharmaceuticals.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxazole and pyridine rings could participate in hydrogen bonding, π-π interactions, or other non-covalent interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature oxazole or pyridine rings, such as:

Oxazole derivatives: Compounds like 2,4-dimethyl-oxazole.

Pyridine derivatives: Compounds like 2-aminopyridine.

Uniqueness

What sets 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine apart is the specific combination of the oxazole and pyridine rings, which can confer unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable molecule for various applications.

Biological Activity

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine is an organic compound featuring a pyridine ring with a substituted oxazole moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H14N2O and a molecular weight of approximately 191.23 g/mol. Its structure includes a nitrogen-containing heterocyclic ring which contributes to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 191.23 g/mol |

| Structure | Pyridine with oxazole |

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. The compound's ability to interact with various biological targets enhances its effectiveness against pathogens. Studies have shown that the presence of nitrogen functional groups allows for hydrogen bonding and coordination with metal ions, potentially increasing its antimicrobial efficacy.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest it may inhibit the growth of specific tumors by inducing apoptosis and inhibiting angiogenesis. For instance, compounds structurally related to this compound have demonstrated significant activity against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) with varying degrees of cytotoxicity .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as an inhibitor of key enzymes involved in cancer progression and microbial metabolism. Molecular docking studies indicate potential binding interactions with targets such as VEGFR-2 (vascular endothelial growth factor receptor), which is crucial for tumor angiogenesis .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various derivatives related to the oxazole-pyridine framework against different cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced anticancer activity while reducing toxicity to normal cells .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria. The results suggested that structural variations could lead to improved activity profiles against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the oxazoline ring fused to the pyridine backbone. For example, dehydrative cyclization using reagents like p-toluenesulfonyl chloride (p-TsCl) with triethylamine in polar solvents (e.g., NMP) has been effective for analogous heterocyclic systems . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-reaction purification via column chromatography or recrystallization is often required to isolate the pure amine derivative .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming regiochemistry, particularly for distinguishing between oxazoline and pyridine ring protons. For example, the oxazoline methyl groups typically resonate as singlets in ¹H NMR (~1.3–1.5 ppm), while pyridine protons appear as distinct aromatic splitting patterns. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive confirmation of molecular structure and purity .

Q. What are the key solubility and stability considerations for handling this compound in aqueous or organic media?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. In organic solvents (e.g., DMSO, DMF), it is highly soluble due to the pyridine and oxazoline moieties. In aqueous buffers, protonation of the pyridine nitrogen (pKa ~4–5) enhances solubility under acidic conditions. Stability studies (TGA/DSC) should be conducted to assess thermal degradation, while light-sensitive storage (amber vials at –20°C) is recommended to prevent oxazoline ring oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. Molecular docking against target proteins (e.g., bacterial enzymes) helps prioritize derivatives with optimal binding affinities. For example, modifying the oxazoline substituents (e.g., replacing methyl with ethyl groups) may improve hydrophobic interactions in antimicrobial targets .

Q. What experimental strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) may arise from tautomerism or residual solvents. Techniques include:

- Variable-temperature NMR to detect dynamic equilibria.

- LC-MS/MS to identify byproducts (e.g., oxidized oxazoline rings).

- Adjusting reaction conditions (e.g., inert atmosphere) to suppress side reactions like hydrolysis .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate antimicrobial potential?

- Methodological Answer : SAR studies require a library of derivatives with controlled variations (e.g., substituents on the pyridine or oxazoline rings). Assays include:

- Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity profiling (e.g., MTT assay on mammalian cells) to confirm selectivity. Data should be analyzed using multivariate regression to correlate structural features with activity .

Q. What advanced separation techniques (e.g., HPLC, SFC) are optimal for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) using CO₂/co-solvent mixtures can resolve enantiomers. Mobile-phase optimization (e.g., isopropanol/hexane with 0.1% TFA) enhances peak resolution. For diastereomers, normal-phase silica columns with gradient elution are effective .

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C10H13N3O/c1-10(2)6-14-9(13-10)7-4-3-5-8(11)12-7/h3-5H,6H2,1-2H3,(H2,11,12) |

InChI Key |

BCZRYTAVBTUUGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=NC(=CC=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.